1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole
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Overview
Description
1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole is an organic compound with the molecular formula C10H10N4O3 It is characterized by the presence of a triazole ring and a nitrophenyl ether group
Preparation Methods
The synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole typically involves the reaction of 4-nitrophenol with 2-bromoethyl-1,2,4-triazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoethyl group, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl ether group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The triazole ring can also bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole can be compared with other similar compounds, such as:
1-[2-(4-Methoxyphenoxy)ethyl]-1,2,4-triazole: This compound has a methoxy group instead of a nitro group, which can lead to different chemical reactivity and biological activity.
1-[2-(4-Chlorophenoxy)ethyl]-1,2,4-triazole: The presence of a chloro group can influence the compound’s stability and reactivity.
1-[2-(4-Aminophenoxy)ethyl]-1,2,4-triazole: The amino group can significantly alter the compound’s properties, making it more suitable for certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-14(16)9-1-3-10(4-2-9)17-6-5-13-8-11-7-12-13/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCNYONAYYIPCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356961 |
Source
|
Record name | 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
210364-77-5 |
Source
|
Record name | 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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